3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)11-7(8(12)13)4-6(10-11)9(14)15-3/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRILIREBTXYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an ester or acid chloride. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in an organic solvent like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acids
Substituent Variations at the 1-Position
1-Methyl vs. 1-Isopropyl Derivatives
- 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6): Molecular Weight: 184.15 g/mol (C₇H₈N₂O₄).
- Target Compound :
1-(3-Chloropyridin-2-yl) Derivatives
Substituent Variations at the 3-Position
Methoxycarbonyl vs. Ethoxycarbonyl
- 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 199480-36-9):
Trifluoromethyl Substitution
Physicochemical and Functional Comparisons
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₉H₁₂N₂O₄ | 212.20 | 1-isopropyl, 3-methoxycarbonyl | Moderate lipophilicity |
| 1-Methyl-3-(trifluoromethyl) | C₆H₅F₃N₂O₂ | 194.11 | 1-methyl, 3-CF₃ | High acidity, thermal stability |
| 3-Ethoxycarbonyl-1-methyl | C₈H₁₀N₂O₄ | 198.18 | 3-ethoxycarbonyl | Slower hydrolysis kinetics |
| 1-(3-Chloropyridin-2-yl)-3-methoxy | C₁₀H₈ClN₃O₃ | 253.64 | Chloropyridinyl, 3-methoxy | Insecticidal activity |
Biological Activity
3-(Methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as a pyrazole derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 212.20 g/mol. The compound features a methoxycarbonyl group and an isopropyl substituent, which influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.20 g/mol |
| CAS Number | 617709-78-1 |
| Purity | Not specified |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In one study, the synthesized pyrazole derivatives were tested against various bacterial strains, showing promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 32 µg/mL to 128 µg/mL against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus .
Antimalarial Activity
Another area of exploration is the antimalarial potential of pyrazole compounds. A structure–activity relationship study highlighted that modifications in the pyrazole structure can enhance antimalarial efficacy. For instance, certain derivatives demonstrated EC50 values in the low micromolar range, indicating potent activity against Plasmodium falciparum, the malaria-causing parasite .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A comprehensive study focused on synthesizing various pyrazole derivatives, including this compound. The researchers evaluated their biological activities through in vitro assays, revealing that specific structural modifications significantly enhanced their antibacterial and antifungal activities .
Study 2: Structure–Activity Relationship Analysis
In another study, the structure–activity relationships of several pyrazole derivatives were analyzed to determine how different substituents affect biological activity. The findings indicated that the presence of bulky groups like isopropyl at specific positions increased the compound's efficacy against certain pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
